molecular formula C11H8BrNO B13994738 4-Bromo-2-phenoxypyridine

4-Bromo-2-phenoxypyridine

Cat. No.: B13994738
M. Wt: 250.09 g/mol
InChI Key: FRKVIISCCFRFDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Bromo-2-phenoxypyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a bromopyridine with a phenoxyboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-phenoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-phenoxypyridine and 4-thio-2-phenoxypyridine.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

4-Bromo-2-phenoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenoxypyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival . The compound’s phenoxy group enhances its binding affinity to these targets, making it a potent inhibitor.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

4-bromo-2-phenoxypyridine

InChI

InChI=1S/C11H8BrNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H

InChI Key

FRKVIISCCFRFDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)Br

Origin of Product

United States

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